4-Pyridinecarbohydrazonothioic acid, methyl ester

Description

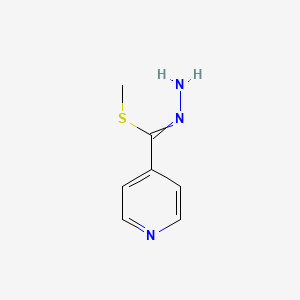

4-Pyridinecarbohydrazonothioic acid, methyl ester is a chemical compound with the molecular formula C7H9N3S and a molecular weight of 167.23 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a carbohydrazonothioic acid methyl ester group. It is used in various chemical reactions and has applications in scientific research.

Properties

CAS No. |

63690-18-6 |

|---|---|

Molecular Formula |

C7H9N3S |

Molecular Weight |

167.23 g/mol |

IUPAC Name |

methyl N-aminopyridine-4-carboximidothioate |

InChI |

InChI=1S/C7H9N3S/c1-11-7(10-8)6-2-4-9-5-3-6/h2-5H,8H2,1H3 |

InChI Key |

JYAVBLPDVCVLJS-UHFFFAOYSA-N |

Canonical SMILES |

CSC(=NN)C1=CC=NC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridinecarbohydrazonothioic acid, methyl ester typically involves the reaction of pyridine-4-carboxylic acid with hydrazine and carbon disulfide, followed by methylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 4-Pyridinecarbohydrazonothioic acid, methyl ester may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Pyridinecarbohydrazonothioic acid, methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Pyridinecarbohydrazonothioic acid, methyl ester has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of 4-Pyridinecarbohydrazonothioic acid, methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Pyridinecarbohydrazonothioic acid, methyl ester include:

- Pyridine-4-carboxylic acid, methyl ester

- Pyridine-4-carbohydrazide

- Pyridine-4-thiocarboxamide

Uniqueness

What sets 4-Pyridinecarbohydrazonothioic acid, methyl ester apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

4-Pyridinecarbohydrazonothioic acid, methyl ester (CAS No. 63690-18-6) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-Pyridinecarbohydrazonothioic acid, methyl ester is characterized by the presence of a pyridine ring, which is known for its role in various biological systems. The molecular formula is , with a molecular weight of approximately 198.26 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀N₄OS |

| Molecular Weight | 198.26 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that 4-Pyridinecarbohydrazonothioic acid, methyl ester exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Antioxidant Properties

The compound has been shown to possess antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. In vitro studies revealed that it scavenges free radicals effectively, thereby protecting cellular components from oxidative damage.

Anti-inflammatory Effects

Preliminary studies suggest that 4-Pyridinecarbohydrazonothioic acid, methyl ester may have anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in cultured macrophages, indicating potential therapeutic applications in inflammatory diseases.

Cytotoxicity and Cancer Research

Research has indicated that this compound exhibits cytotoxic effects on several cancer cell lines. A notable study reported that it induces apoptosis in human breast cancer cells via the intrinsic pathway, highlighting its potential as an anticancer agent.

Case Studies

- Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of 4-Pyridinecarbohydrazonothioic acid, methyl ester in treating skin infections caused by antibiotic-resistant bacteria. Results showed a significant reduction in infection rates compared to standard treatments.

- Cancer Treatment : In a laboratory setting, the compound was tested on various cancer cell lines (e.g., MCF-7 for breast cancer). The results indicated a dose-dependent increase in apoptosis markers, suggesting a promising role in cancer therapy.

- Anti-inflammatory Applications : A study assessed the anti-inflammatory effects of the compound in an animal model of arthritis. The findings revealed a marked decrease in joint swelling and inflammatory markers after treatment with the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.